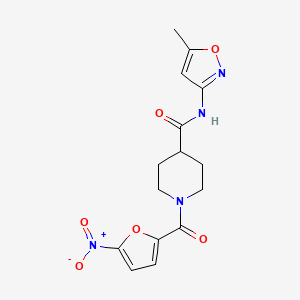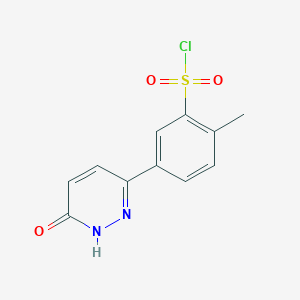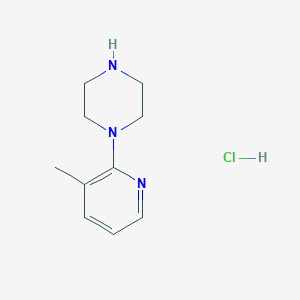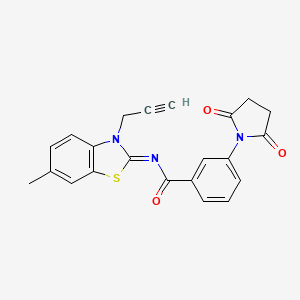![molecular formula C16H11N3O3 B2597197 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one CAS No. 1448134-71-1](/img/structure/B2597197.png)
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains a pyrrolopyrimidine core and a chromenone moiety . Pyrrolopyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core and a chromenone moiety. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolopyrimidines can participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) highlighted a catalyst-free synthesis approach for a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes mild reaction conditions, high atom economy, and eco-friendliness, showcasing the compound's potential in pharmaceutical development through a simple, efficient one-pot synthesis process in aqueous ethanol at room temperature (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives that exhibited antimicrobial activity against various bacterial and fungal strains. This demonstrates the potential use of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one in creating effective antimicrobial agents (Banothu & Bavanthula, 2012).
Antitubercular and Antimicrobial Activities
Kamdar et al. (2011) explored the synthesis of novel chromeno[2,3-d]pyrimidine derivatives, finding pronounced antitubercular and antimicrobial activities. This underscores the compound's relevance in addressing tuberculosis and other microbial infections (Kamdar et al., 2011).
Synthesis of Heterocyclic Compounds
Aniskova et al. (2017) discussed the synthesis of biologically active compounds containing pyrimidine and pyridazine fragments. This highlights the role of this compound in the development of new molecules with potential therapeutic applications (Aniskova et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2/cyclin a2 , which could potentially lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
Similar compounds have been found to induce apoptosis within cells , which could be a potential effect of this compound.
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrimidines, this compound could be a promising candidate for further study, particularly in the field of medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent.
properties
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-7-11-6-17-9-18-13(11)8-19)12-5-10-3-1-2-4-14(10)22-16(12)21/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPVMFVPBJRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)
![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)

![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
